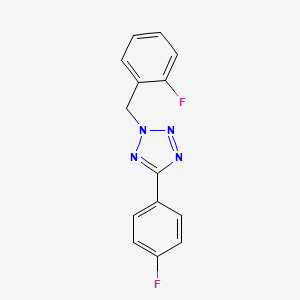

![molecular formula C14H10ClNO3S B5593438 2-[(4-氯苯基)磺酰基]-3-(5-甲基-2-呋喃基)丙烯腈](/img/structure/B5593438.png)

2-[(4-氯苯基)磺酰基]-3-(5-甲基-2-呋喃基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile is a part of a class of chemicals that include various sulfonyl and acrylonitrile functionalities. These compounds are often explored for their potential in pharmaceutical applications due to their varied biological activities. The presence of a sulfonyl group attached to an aromatic ring and an acrylonitrile group attached to a furan ring suggests a potential for bioactivity, making such compounds of interest in medicinal chemistry and organic synthesis (Shen et al., 2015).

Synthesis Analysis

The synthesis of similar sulfonyl-acrylonitrile compounds involves several key steps, including the Knoevenagel condensation and reactions that introduce sulfonyl and acrylonitrile functionalities. For example, compounds with similar structures have been synthesized through linear bi-step approaches or multi-step synthetic routes, involving the coupling of furan-containing molecules with sulfonyl chlorides and subsequent reactions to introduce the acrylonitrile group (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class typically features a conjugated system that spans the acrylonitrile and furan units, potentially affecting their electronic properties and reactivity. The structural characterization often involves spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography to determine the arrangement of atoms and the geometry around the double bonds (Kazici et al., 2016).

Chemical Reactions and Properties

Sulfonyl acrylonitriles can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Their reactivity is influenced by the electron-withdrawing effects of the sulfonyl and acrylonitrile groups, which can activate the compound towards nucleophilic attack. These properties are exploited in the synthesis of complex molecules with potential biological activity (Yamazaki et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are important for their application in organic synthesis and potential pharmaceutical use. These properties are often determined experimentally and can be influenced by the molecular structure and the presence of functional groups (Adamovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of these compounds in chemical reactions and biological environments. The presence of the sulfonyl group can impart acidic properties, while the acrylonitrile group can undergo addition reactions due to its electrophilic nature (Chen et al., 2010).

科学研究应用

聚合物支化密度操控

膦酸磺酸盐基的 Pd 和 Ni 络合物在乙烯聚合和与极性官能化共聚单体的共聚合中至关重要。研究已探索改性配体结构以增强催化剂性能。将杂环单元并入膦酸磺酸盐配体骨架中会显著影响聚合活性和所得聚乙烯的微观结构,其中呋喃衍生的催化剂表现出高活性。杂原子和金属中心之间的相互作用以及配体内的 π-π 堆积对于催化剂性能至关重要 (Yang, Xiong, & Chen, 2017)。

呋喃化合物合成

呋喃化合物的合成,包括 3-(5-硝基-2-呋喃基)-2-(5-溴-2-呋喃基)丙烯酸的衍生物,展示了呋喃化学的多功能性。这些化合物通过涉及顺式和反式异构化的反应合成,展示了呋喃衍生物的复杂化学及其在各种化学合成中的潜在应用 (Hirao, Kato, & Kozakura, 1973)。

抗疟疾药开发

新型抗疟疾药的开发导致了 [5-(4-硝基苯基)-2-呋喃基]丙烯酸取代的苯甲酮衍生物的合成。这些化合物对多重耐药的恶性疟原虫菌株表现出显着的活性,突出了它们作为抗疟疾药物先导化合物的潜力 (Wiesner et al., 2003)。

治疗剂合成

通过线性两步法合成的 {4-[(2-烷氧基/芳烷氧基-3,5-二氯苯基)磺酰基]-1-哌嗪基}(2-呋喃基)甲酮展示了它们作为治疗剂的潜力。这些化合物表现出对 α-葡萄糖苷酶的抑制活性,以及对它们的溶血和细胞毒性谱的评估,表明了它们的潜在药用应用 (Abbasi et al., 2019)。

作用机制

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

安全和危害

As with any chemical, handling this compound would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (like gloves and safety glasses) should be used .

未来方向

Future research on this compound could involve exploring its potential uses. For example, it could be studied as a potential pharmaceutical, given its complex structure and the presence of several functional groups that are common in drug molecules. Alternatively, it could be used as a building block in the synthesis of other complex organic compounds .

属性

IUPAC Name |

(E)-2-(4-chlorophenyl)sulfonyl-3-(5-methylfuran-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3S/c1-10-2-5-12(19-10)8-14(9-16)20(17,18)13-6-3-11(15)4-7-13/h2-8H,1H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLNOVREMUAPA-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)

![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)

![3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B5593412.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)

![(1S*,5R*)-N-ethyl-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5593460.png)

![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)